molecular formula C9H12F3NO3 B8147911 (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

(1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B8147911
M. Wt: 239.19 g/mol
InChI Key: YMZUCIDZJUHYRY-NTSWFWBYSA-N
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Description

(1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetamido group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 2,2,2-trifluoroacetamide as the primary starting materials.

    Amidation Reaction: The carboxylic acid group of cyclohexane-1-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2,2,2-trifluoroacetamide to form the trifluoroacetamido group.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, where nucleophiles such as amines or thiols replace the trifluoroacetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

(1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is employed in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Materials Science: It is utilized in the design of novel materials with unique properties, such as enhanced stability or specific reactivity.

    Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.

Uniqueness

The uniqueness of (1S,3R)-3-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid lies in its specific combination of a trifluoroacetamido group and a cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,3R)-3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUCIDZJUHYRY-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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